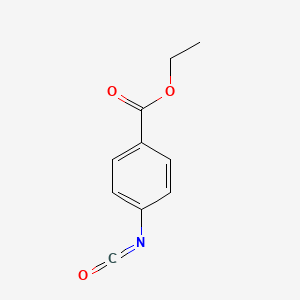Ethyl 4-isocyanatobenzoate
CAS No.: 30806-83-8
Cat. No.: VC2421203
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30806-83-8 |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | ethyl 4-isocyanatobenzoate |
| Standard InChI | InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3 |
| Standard InChI Key | CFEPCPHKICBCJV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N=C=O |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=C=O |
Introduction
Chemical Identity and Structure
Basic Chemical Information
Ethyl 4-isocyanatobenzoate (CAS No. 30806-83-8) is an aromatic compound with molecular formula C10H9NO3 . The European Community (EC) Number assigned to this compound is 250-344-2 . Its structure consists of a benzene ring substituted with an ethyl ester group (-COOEt) at one position and an isocyanate group (-N=C=O) at the para position.
Structural Representation
The molecular structure can be represented using several notation systems:
The compound features a planar benzene ring with the isocyanate group extending from one carbon atom and the ethyl ester group from the carbon at the para position.
Nomenclature and Identification
Naming Conventions
The IUPAC systematic name for this compound is ethyl 4-isocyanatobenzoate . This follows standard organic chemistry nomenclature rules:
-
"Ethyl" indicates the ethyl group attached to the carboxylate oxygen
-
"4-isocyanato" specifies the position and identity of the isocyanate substituent
-
"benzoate" identifies the parent structure as a benzoic acid derivative
Common Synonyms
This compound is known by several synonyms in scientific literature and commercial contexts:
| Synonym | Chemical Context |
|---|---|
| 4-(Ethoxycarbonyl)phenyl isocyanate | Functional group emphasis |
| Benzoic acid, 4-isocyanato-, ethyl ester | Descriptive naming |
| 4-Ethoxycarbonylphenyl isocyanate | Alternate functional group emphasis |
| Ethyl p-isocyanatobenzoate | Positional notation variant |
| p-Carbethoxyphenylisocyanate | Historical naming convention |
| 4-Carboethoxyphenyl isocyanate | Alternative ester description |
Physical and Chemical Properties
Spectroscopic Properties
Mass spectrometry data includes predicted collision cross section values for various adducts, which are useful for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 192.06552 | 139.8 |
| [M+Na]+ | 214.04746 | 151.6 |
| [M+NH4]+ | 209.09206 | 147.0 |
| [M+K]+ | 230.02140 | 145.7 |
| [M-H]- | 190.05096 | 141.5 |
| [M+Na-2H]- | 212.03291 | 146.3 |
| [M]+ | 191.05769 | 141.7 |
| [M]- | 191.05879 | 141.7 |
These spectroscopic parameters are valuable for analytical identification and characterization of the compound using mass spectrometry techniques .
Chemical Reactivity
The chemical reactivity of ethyl 4-isocyanatobenzoate is primarily governed by its isocyanate functional group, which is highly reactive toward nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and thiols. The compound also contains an ester group, which can undergo typical ester reactions including hydrolysis, transesterification, and reduction.
The isocyanate group (-N=C=O) is particularly reactive in synthesis applications, readily forming:
-
Urethanes (when reacting with alcohols)
-
Ureas (when reacting with amines)
-
Amides (through hydrolysis)
This reactivity profile makes the compound valuable in organic synthesis and polymer chemistry .
| Hazard Statement | Classification | Hazard Category | Notification Percentage |
|---|---|---|---|
| H301 | Toxic if swallowed | Acute Toxicity (Oral) Category 3 | Information not provided |
| H302 | Harmful if swallowed | Acute Toxicity (Oral) Category 4 | 100% |
| H311 | Toxic in contact with skin | Acute Toxicity (Dermal) Category 3 | Information not provided |
| H312 | Harmful in contact with skin | Acute Toxicity (Dermal) Category 4 | 90.7% |
| H315 | Causes skin irritation | Skin Corrosion/Irritation Category 2 | 100% |
| H317 | May cause an allergic skin reaction | Sensitization (Skin) Category 1 | Information not provided |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation Category 2 | 100% |
| H331 | Toxic if inhaled | Acute Toxicity (Inhalation) Category 3 | Information not provided |
| H332 | Harmful if inhaled | Acute Toxicity (Inhalation) Category 4 | 90.7% |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Sensitization (Respiratory) Category 1 | 100% |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure Category 3 | 100% |
The hazard classification information is aggregated from 43 reports by companies from 3 notifications to the ECHA C&L Inventory .
Applications and Research Uses
Synthetic Applications
Ethyl 4-isocyanatobenzoate serves as an important building block in organic synthesis, particularly in the preparation of:
-
Heterocyclic compounds with potential pharmacological activity
-
Polyurethane derivatives and related polymers
-
Functionalized benzoates with specialized properties
Research Applications
In scientific research, ethyl 4-isocyanatobenzoate has been documented for use in the synthesis of compounds with potential central nervous system activity. Specifically, it has been employed in the preparation of 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines through reaction with appropriate precursors in dichloromethane under nitrogen atmosphere .
The reaction typically proceeds as follows:
-
Dissolution of ethyl 4-isocyanatobenzoate in dichloromethane under inert atmosphere
-
Addition of the appropriate amine compound
-
Formation of the corresponding urea derivative
-
Further synthetic modifications to yield the target heterocyclic compounds
These synthetic pathways contribute to the development of novel compounds with potential pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume